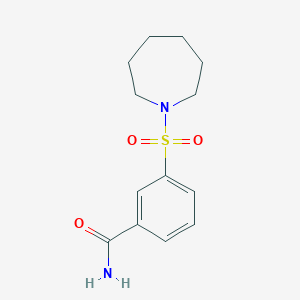

3-(1-Azepanylsulfonyl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H18N2O3S |

|---|---|

Molecular Weight |

282.36 g/mol |

IUPAC Name |

3-(azepan-1-ylsulfonyl)benzamide |

InChI |

InChI=1S/C13H18N2O3S/c14-13(16)11-6-5-7-12(10-11)19(17,18)15-8-3-1-2-4-9-15/h5-7,10H,1-4,8-9H2,(H2,14,16) |

InChI Key |

JWGVGQYIJAMCNA-UHFFFAOYSA-N |

SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N |

Origin of Product |

United States |

Molecular and Cellular Mechanism of Action

Enzymatic Inhibition Profile of 3-(1-Azepanylsulfonyl)benzamide Analogues

The therapeutic potential of this compound derivatives is largely defined by their ability to potently and selectively inhibit specific sirtuin isoforms.

Analogues of this compound have been identified as potent inhibitors of SIRT2. nih.gov One such analogue, AK-7, demonstrates an IC50 value of 15.5 μM for SIRT2. activemotif.comrndsystems.comselleckchem.com Another related compound, AK-1, has an IC50 of 12.5 μM. researchgate.net These compounds are notable for their selectivity for SIRT2. activemotif.comrndsystems.com Research has shown that N-methylation of a similar 3-(N-arylsulfamoyl)benzamide scaffold can significantly increase potency and selectivity for SIRT2. nih.govnih.gov Docking simulations suggest that the para-substituted amido moiety of these compounds may occupy two potential hydrophobic binding pockets within the SIRT2 enzyme. nih.govnih.govelsevierpure.com

A critical characteristic of this compound analogues is their high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. nih.govactivemotif.comrndsystems.comnih.gov For instance, the analogue AK-7 shows no significant inhibition of SIRT1 or SIRT3. activemotif.comrndsystems.com Similarly, other optimized analogues from the 3-(benzylsulfonamido)benzamide series also demonstrate high selectivity, with most being inactive against SIRT1 and SIRT3. nih.gov This isoform specificity is a key attribute, as it minimizes the potential for off-target effects.

Table 1: Comparative Inhibitory Activity of this compound Analogues

| Compound | SIRT2 IC50 (μM) | SIRT1 Inhibition | SIRT3 Inhibition |

|---|---|---|---|

| AK-7 | 15.5 | No effect | No effect |

| AK-1 | 12.5 | Minimal | Minimal |

Data compiled from multiple sources. activemotif.comrndsystems.comselleckchem.comresearchgate.net

Kinetic studies have revealed that some SIRT2 inhibitors act as acetyl-lysine substrate competitive inhibitors, rather than competing with the NAD+ cofactor. rsc.org This indicates that these compounds bind to the active site of the enzyme where the acetylated substrate would normally bind.

Downstream Molecular Pathways Modulated by SIRT2 Inhibition

The inhibition of SIRT2 by this compound and its analogues leads to significant downstream effects, most notably the modulation of cholesterol biosynthesis.

Pharmacological inhibition of SIRT2 has been shown to result in the cytoplasmic retention of Sterol Regulatory Element-Binding Protein-2 (SREBP-2). nih.govplos.orgplos.orgnih.govfrontiersin.orgbmj.com SREBP-2 is a key transcription factor that, when activated, moves from the endoplasmic reticulum to the nucleus to stimulate the expression of genes involved in cholesterol synthesis. nih.govhdsa.org By inhibiting SIRT2, compounds like AK-7 and its analogues prevent the nuclear translocation of SREBP-2, effectively keeping it in an inactive state in the cytoplasm. nih.govnih.govresearchgate.net This effect has been observed in various neuronal cell models. nih.govresearchgate.net

The retention of SREBP-2 in the cytoplasm directly leads to the transcriptional downregulation of its target genes. nih.govnih.govnih.govresearchgate.net This includes a suite of genes essential for cholesterol biosynthesis. nih.gov Consequently, the inhibition of SIRT2 by these compounds leads to a reduction in neuronal cholesterol levels. nih.govresearchgate.net While this mechanism has been demonstrated in cell culture and brain slice models, some in vivo studies in mice with genetic deletion of SIRT2 did not observe changes in the expression of cholesterol biosynthesis enzymes, suggesting the effects of pharmacological inhibitors might be more complex. plos.orgplos.org

Table 2: Key Genes in Cholesterol Biosynthesis Modulated by SIRT2 Inhibition

| Gene Target | Full Name | Function |

|---|---|---|

| HMGCS1 | 3-hydroxy-3-methylglutaryl-CoA synthase 1 | An early step in the cholesterol synthesis pathway. |

| HMGCR | 3-hydroxy-3-methylglutaryl-CoA reductase | The rate-limiting enzyme in cholesterol synthesis. |

| LDLR | Low-density lipoprotein receptor | Involved in cholesterol uptake from the bloodstream. |

Cellular Responses to SIRT2 Inhibition by this compound Analogues

The inhibition of Sirtuin 2 (SIRT2), a prominent NAD+-dependent deacetylase, by this compound and its chemical analogues initiates a variety of cellular responses. These responses are particularly relevant in the context of neurodegenerative diseases and neuroinflammation, where SIRT2 has been identified as a potential therapeutic target. The downstream effects of SIRT2 inhibition include alterations in cholesterol metabolism, changes to the cytoskeleton, reduced protein aggregation, and modulation of immune cell activity within the central nervous system.

Inhibition of SIRT2 has been shown to decrease total cholesterol levels in neuronal cells. nih.gov This is achieved through the transcriptional downregulation of genes involved in cholesterol biosynthesis. nih.govnih.gov The mechanism involves hindering the nuclear trafficking of Sterol Regulatory Element-Binding Protein-2 (SREBP-2), a key transcription factor that promotes the expression of cholesterogenic genes. nih.govpnas.org When SIRT2 is inhibited, SREBP-2 is retained in the cytoplasm, leading to reduced transcription of its target genes and consequently, a decrease in the synthesis of cholesterol. nih.govnih.gov

Studies using this compound analogues, such as AK-7, have demonstrated these effects in various neuronal models. nih.govresearchgate.net For instance, in primary striatal neurons, a brain-permeable SIRT2 inhibitor was found to effectively reduce total cholesterol. nih.gov This effect is considered neuroprotective, particularly in conditions like Huntington's disease where dysregulation of cholesterol homeostasis is a contributing factor to the disease's pathology. nih.govpnas.orgilo.org

| Compound/Method | Cell Model | Key Effect on Cholesterol Homeostasis |

| SIRT2 Inhibitor (unspecified) | Primary striatal neurons | Reduced total cholesterol by downregulating biosynthesis genes. nih.gov |

| SIRT2 Inhibition | Neuronal cells | Decreased nuclear trafficking of SREBP-2, reducing sterol levels. nih.govpnas.org |

| AK-7 | Primary striatal neurons | Down-regulated cholesterol biosynthesis genes. activemotif.com |

| 3-(1-azepanylsulfonyl)-N-(3-bromphenyl)benzamide | Cultured naïve neuronal cells and brain slices | Reduced total cholesterol. nih.gov |

SIRT2 is a principal deacetylase for α-tubulin, a critical component of microtubules. nih.gov The acetylation of α-tubulin at the lysine-40 (K40) residue is a post-translational modification that occurs within the microtubule lumen and is associated with microtubule stability. nih.govbiorxiv.org By inhibiting SIRT2, analogues of this compound prevent the deacetylation of α-tubulin, leading to its hyperacetylation. acs.orgnih.gov

This increased acetylation is thought to stabilize microtubules, which is crucial for maintaining cellular structure and facilitating essential processes like intracellular transport. nih.govnih.gov In the context of neurodegenerative diseases, where microtubule networks are often compromised, enhancing their stability through SIRT2 inhibition is a promising therapeutic strategy. embopress.org For example, several active SIRT2 inhibitors have been shown to increase α-tubulin acetylation in a dose-dependent manner in neuronal cell lines. nih.gov

| Compound Class / Specific Inhibitor | Target/Substrate | Cellular Effect |

| 3-(benzylsulfonamido)benzamides | α-Tubulin K40 | Increased acetylation in neuronal cell lines. nih.gov |

| Chromone-based inhibitors | α-Tubulin | Increased acetylation level. acs.org |

| AK-7 | α-Tubulin K40 | Increased acetylation. nih.gov |

A defining characteristic of several neurodegenerative disorders, such as Huntington's and Parkinson's disease, is the accumulation of misfolded protein aggregates. embopress.org SIRT2 inhibition has been demonstrated to mitigate this pathological aggregation. nih.govmdpi.com For example, in cellular models of Huntington's disease, pharmacological inhibition of SIRT2 with compounds like AK-1 and AGK2 significantly reduced the presence of mutant huntingtin (polyglutamine) inclusions. pnas.org

The neuroprotective effect of SIRT2 inhibition is linked to multiple mechanisms. The resulting hyperacetylation of α-tubulin can improve microtubule-dependent transport, thereby aiding the clearance of aggregate-prone proteins. embopress.org Furthermore, some studies suggest that SIRT2 inhibition can also reduce the levels of the toxic protein aggregates themselves. activemotif.comnih.gov In models of Parkinson's disease, SIRT2 inhibition was found to rescue cells from α-synuclein toxicity. embopress.orgmdpi.com

| Disease Model | SIRT2 Inhibitor(s) | Effect on Protein Aggregation |

| Huntington's Disease (in vitro) | AK-1, AGK2 | Significantly reduced mutant huntingtin inclusions. pnas.org |

| Huntington's Disease (in vitro) | Bioactive 3-(benzylsulfonamido)benzamides | Inhibited polyglutamine aggregation in PC12 cells. nih.gov |

| Huntington's Disease (mouse models) | AK-7 | Reduced aggregated mutant huntingtin. activemotif.comnih.gov |

| Parkinson's Disease (in vitro/in vivo) | Unspecified SIRT2 inhibitors | Rescued α-synuclein toxicity. mdpi.com |

Microglia, the immune cells of the brain, can adopt different activation states. The "M1" phenotype is pro-inflammatory, releasing cytokines that can be damaging to neurons, while the "M2" phenotype is anti-inflammatory and promotes tissue repair. In many neurodegenerative conditions, chronic M1 activation contributes to the pathology.

SIRT2 inhibitors, including the analogue AK-7, have been shown to promote the transition of microglia from the pro-inflammatory M1 state to the anti-inflammatory M2 state. researchgate.netfrontiersin.orgnih.gov In one study, the SIRT2 inhibitor AK-7 was found to mitigate sevoflurane-induced neuroinflammation by inhibiting pro-inflammatory M1 markers and increasing anti-inflammatory M2 markers in microglia. nih.gov Another study demonstrated that AK-7 administration led to a shift in microglial polarization towards the M2 phenotype and improved neuronal function in rats after subarachnoid hemorrhage. researchgate.net This immunomodulatory effect is a key mechanism by which SIRT2 inhibition can help to resolve neuroinflammation and create a more neuroprotective environment. researchgate.netembopress.org However, the role of SIRT2 in inflammation can be complex, with some studies suggesting its inhibition might exacerbate inflammation under certain conditions, such as traumatic brain injury. epa.gov

| Compound | Cellular Context | Effect on Microglia |

| AK-7 | Sevoflurane-induced neuroinflammation in rats | Switched microglia from M1 to M2 phenotype. nih.gov |

| AK-7 | Post-subarachnoid hemorrhage in rats | Promoted M2 polarization. researchgate.net |

| AGK2 | LPS-induced inflammation in BV2 mouse microglial cells | Suppressed expression of inflammatory cytokines. frontiersin.org |

Structure Activity Relationship Sar Studies

Identification of Essential Pharmacophores for SIRT2 Inhibition

The fundamental structure of 3-(1-Azepanylsulfonyl)benzamide contains three key pharmacophoric elements that are essential for its inhibitory activity against SIRT2: the benzamide (B126) moiety, the sulfonyl linkage, and the azepane ring. The benzamide group is a common feature in many SIRT2 inhibitors and is believed to interact with the nicotinamide (B372718) binding site (C-pocket) of the enzyme. researchgate.netelsevierpure.com The sulfonyl group acts as a crucial linker, positioning the other two moieties correctly within the active site. Finally, the seven-membered azepane ring has been identified as a key contributor to the potency of these inhibitors. researchgate.net

Influence of Substituents on the Benzamide Moiety on Inhibitory Activity

Modifications to the benzamide portion of the molecule have a significant impact on SIRT2 inhibitory activity. Studies on related 3-sulfamoylbenzamides have shown that substitutions on the aniline (B41778) ring of the amide can influence potency. For instance, introducing a bromo group at the meta-position of the N-phenyl ring, as seen in 3-(1-azepanylsulfonyl)-N-(3-bromophenyl)benzamide, resulted in a potent and selective SIRT2 inhibitor. nih.gov Generally, electron-withdrawing groups at the para position of the aniline ring are well-tolerated and can enhance activity. nih.gov However, the N-substituent of the amide moiety itself does not appear to have a major effect on SIRT2 activity in some related scaffolds. nih.gov Docking studies suggest that the terminal aniline moieties of these inhibitors may occupy two potential hydrophobic binding pockets within the SIRT2 active site, indicating that the size and nature of these substituents are critical for optimal binding. nih.govelsevierpure.com

Contribution of the Azepane Ring System to Potency

The azepane ring, a seven-membered saturated heterocycle, plays a vital role in enhancing the inhibitory potency of this class of compounds. SAR studies have revealed that the presence of this seven-membered ring leads to improved SIRT2 inhibition compared to derivatives containing smaller five or six-membered rings. researchgate.net This suggests that the size and conformation of the azepane ring are optimal for fitting into a specific pocket within the SIRT2 active site, likely contributing to favorable van der Waals interactions.

Computational and in Silico Investigations

Molecular Docking Analyses with Sirtuin 2

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand how a ligand, such as 3-(1-Azepanylsulfonyl)benzamide, fits into the active site of a protein like SIRT2.

Docking studies have been crucial in understanding the binding mode of inhibitors based on the 3-(N-arylsulfamoyl)benzamide and related scaffolds. elsevierpure.comnih.gov These analyses predict that the inhibitor molecule occupies the nicotinamide (B372718) binding site of the SIRT2 enzyme, thereby preventing the natural cofactor, NAD+, from binding in a conformation that is active for catalysis. acs.org

For analogues of the 3-(N-arylsulfamoyl)benzamide scaffold, docking simulations have proposed that the para-substituted amido moiety can occupy two potential hydrophobic binding pockets within the SIRT2 active site. elsevierpure.comnih.gov Specifically, in a related analogue, the two p-bromophenyl groups were predicted to bind into these distinct hydrophobic pockets. nih.gov This binding mode is consistent with observed structure-activity relationships (SAR). nih.gov Furthermore, a hydrogen bond is often predicted between the carbonyl group of the benzamide (B126) scaffold and the hydroxyl group of a key amino acid residue in the active site. nih.gov

Through molecular docking simulations of various inhibitors, several key amino acid residues within the SIRT2 active site have been identified as crucial for ligand binding and enzyme inhibition. These residues form the basis of the inhibitor's interaction and contribute to its potency and selectivity. mdpi.com

Docking simulations of 3-(N-arylsulfamoyl)benzamide analogues have highlighted a hydrogen bond interaction with Tyr104 . nih.gov Broader studies on different SIRT2 inhibitors have consistently identified a set of key residues that form important interactions. These include Phe96 , Ile118 , Phe119 , and Ile232 , which are considered pivotal in guiding the positioning of inhibitors within the binding site. mdpi.com The catalytic residue H187 is also a critical component of the active site, essential for the deacetylase activity of the enzyme. nih.gov

| Interacting Residue | Type of Interaction | Significance | Reference |

| Phe96 | Hydrophobic | Pivotal for inhibitor positioning | mdpi.com |

| Tyr104 | Hydrogen Bond | Anchors the carbonyl group of the ligand | nih.gov |

| Ile118 | Hydrophobic | Contributes to binding pocket formation | mdpi.com |

| Phe119 | Hydrophobic | Contributes to binding pocket formation | mdpi.com |

| Ile232 | Hydrophobic | Pivotal for inhibitor positioning | mdpi.com |

| His187 | Catalytic | Essential for SIRT2 deacetylase activity | nih.gov |

Molecular Dynamics Simulations to Elucidate Ligand-Enzyme Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. plos.orgarxiv.org In the context of drug discovery, MD simulations provide a dynamic view of the ligand-enzyme complex, offering insights that are not available from static docking poses. mdpi.com

For SIRT2, MD simulations have been employed to explore different enzyme conformations and potential ligand-binding modes. mdpi.com These simulations, often running for nanoseconds or even microseconds, allow researchers to assess the stability of the predicted docking poses. Key metrics such as the root-mean-square deviation (RMSD) of the protein's alpha carbons and the root-mean-square fluctuation (RMSF) of individual residues are monitored. This helps to understand the stability of the protein-ligand complex and the flexibility of different regions of the enzyme upon ligand binding. mdpi.com

MD studies have revealed the dynamic role of specific residues, such as Phe96 , in inhibitor binding and have suggested the existence of an extended binding area for certain SIRT2 inhibitors. mdpi.com By analyzing the intermolecular hydrogen bonds between the inhibitor and the protein throughout the simulation, researchers can gauge the persistence and strength of these critical interactions. mdpi.com Commonly used software packages for these simulations include GROMACS and AMBER, with force fields like GROMOS96 and AMBER03. mdpi.com

Pharmacophore Modeling for De Novo Design and Lead Optimization

Pharmacophore modeling is a cornerstone of rational drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect. dovepress.comnih.gov

This approach can be ligand-based, where a model is generated from a set of known active molecules, or structure-based, where the model is derived from the key interaction points within the target's binding site. dovepress.com For a compound like this compound, a pharmacophore model can be developed based on its known interactions with SIRT2. This model would typically include features such as a hydrogen bond acceptor corresponding to the benzamide carbonyl, hydrophobic features for the azepane ring, and an aromatic ring feature. nih.gov

Once validated, this pharmacophore model serves as a 3D query for virtual screening of large compound libraries to find new molecules that match the required features. nih.gov It is also an invaluable tool for lead optimization, guiding medicinal chemists in modifying a lead compound to enhance its activity and selectivity. nih.gov

Virtual Screening of Chemical Libraries for Novel Analogues

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. anncaserep.com This process significantly reduces the number of compounds that need to be synthesized and tested in the lab.

In the search for novel SIRT2 inhibitors, a brain-permeable in silico compound library was screened using biochemical sirtuin deacetylation assays. researchgate.netresearchgate.net This screening led to the successful identification of 3-(1-azepanylsulfonyl)-N-(3-bromphenyl)benzamide (also known as AK-7) as a potent and selective SIRT2 inhibitor. researchgate.netresearchgate.netfrontiersin.org

The virtual screening process can be based on either the protein structure (structure-based virtual screening) or a pharmacophore model (ligand-based virtual screening). In structure-based screening, compounds from a library are docked into the SIRT2 active site, and their predicted binding affinity is used to rank them. anncaserep.com In pharmacophore-based screening, the library is filtered to find molecules that fit the 3D arrangement of chemical features defined by the pharmacophore model. dovepress.com The hits from these computational screens are then prioritized for acquisition or synthesis and subsequent biological testing. nih.gov

Preclinical Efficacy in Disease Models

In Vitro Efficacy Studies

Assessment in Cellular Models of Neurodegenerative Disorders (e.g., Huntington's Disease Models)

In vitro studies have established the neuroprotective capabilities of 3-(1-Azepanylsulfonyl)benzamide, particularly in cellular models of Huntington's disease (HD). researchgate.net A key mechanism of its protective action involves the inhibition of Sirtuin 2 (SIRT2), which has been shown to reduce the neurotoxicity caused by the mutant huntingtin protein. nih.gov

Research in primary neuronal models of HD demonstrated that pharmacological inhibition of SIRT2 leads to a reduction in the aggregation of mutant huntingtin, a primary pathological hallmark of the disease. nih.gov This neuroprotective effect is partly attributed to the compound's ability to induce the transcriptional repression of genes involved in cholesterol biosynthesis. nih.govnih.gov Specifically, the SIRT2 inhibitor was found to stimulate the cytoplasmic retention of the sterol regulatory element-binding protein-2 (SREBP-2), leading to a downregulation of cholesterol biosynthesis genes and a subsequent reduction in total cholesterol in primary striatal neurons. nih.govresearchgate.net These findings were significant as metabolic dysfunctions, including abnormal cholesterol homeostasis, are implicated in the pathology of central nervous system disorders. nih.govresearchgate.net

The efficacy of SIRT2 inhibition has been observed across different model organisms, with studies showing neuroprotection in fly (Drosophila) and worm (Caenorhabditis elegans) models of Huntington's disease. researchgate.net

Table 1: In Vitro Efficacy of this compound in Neurodegenerative Disease Models

| Model System | Key Findings | References |

|---|---|---|

| Primary Neuronal Huntington's Disease Models | Reduces mutant huntingtin aggregates. | nih.gov |

| Primary Striatal Neurons | Down-regulates cholesterol biosynthesis genes; reduces total cholesterol. | focusbiomolecules.comactivemotif.comnih.govresearchgate.net |

Studies in Primary Neuronal Cultures and Brain Slice Preparations

The effects of this compound have been further characterized in primary neuronal cultures and brain slice preparations, confirming its impact on neuronal biochemistry. In primary striatal neurons, the compound effectively reduces total cholesterol levels. nih.govresearchgate.net This effect is not limited to disease models, as the inhibitor also demonstrated the ability to lower cholesterol in cultured naïve neuronal cells and in brain slices obtained from wild-type mice. nih.govresearchgate.net

Further research into the role of SIRT2, the target of AK-7, has shown its involvement in neuronal differentiation. For instance, in primary midbrain cultures, treatment with AK-7 resulted in a decreased ratio of dopaminergic neurons, suggesting that SIRT2 plays a role in the differentiation process of these specific neurons. nih.gov While not directly a measure of neuroprotection against a disease process, this finding underscores the compound's influence on fundamental neuronal processes. The development of optimized methods for preparing acute brain slices from both young and adult animals has been crucial for enabling such detailed investigations into neuronal function and the effects of compounds like AK-7. nih.govresearchgate.net

In Vivo Efficacy Studies in Animal Models (Non-Human)

Neuroprotective Effects in Genetic Mouse Models of Huntington's Disease

The neuroprotective effects of this compound observed in vitro have been successfully translated to in vivo animal models of Huntington's disease. nih.gov Chronic pharmacological treatment with this brain-permeable SIRT2 inhibitor has demonstrated significant efficacy in two distinct genetic mouse models of HD: the R6/2 model and the 140CAG knock-in mouse model. nih.govresearchgate.net

Table 2: Neuroprotective Effects of this compound in Huntington's Disease (HD) Mouse Models

| Mouse Model | Key Neuroprotective Outcomes | References |

|---|---|---|

| R6/2 HD Mouse Model | Reduced brain atrophy; marked reduction of aggregated mutant huntingtin. | nih.govresearchgate.net |

Mitigation of Anesthesia-Induced Learning and Memory Deficits in Developing Animal Models

Beyond neurodegenerative diseases, the therapeutic potential of this compound has been explored in the context of anesthesia-induced neurotoxicity. nih.gov General anesthetics, while crucial for medical procedures, have been reported to have deleterious effects on the developing brain, potentially leading to long-term learning and memory deficits. nih.govfrontiersin.orgbohrium.com

A study in developing rats investigated whether inhibiting SIRT2 with AK-7 could counteract the negative cognitive effects of sevoflurane (B116992), a widely used inhalational anesthetic. nih.gov Neonatal rats were exposed to sevoflurane for several days, with one group receiving pretreatment with the SIRT2 inhibitor. The results showed that SIRT2 was significantly upregulated in the hippocampus of rats after anesthesia. nih.gov Pretreatment with this compound effectively reversed the hippocampus-dependent cognitive impairments induced by sevoflurane. nih.gov The protective mechanism appears to involve the modulation of neuroinflammation; the compound mitigated microglial activation and promoted a shift in microglia from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype. nih.gov This suggests that the downregulation of SIRT2 could be a novel therapeutic strategy for alleviating anesthesia-induced developmental neurotoxicity. nih.gov

Functional Outcome Assessments (e.g., Motor Function, Cognitive Improvement)

A critical aspect of preclinical evaluation is the assessment of functional outcomes. In studies involving this compound, significant improvements in both motor and cognitive functions have been documented.

In the genetic mouse models of Huntington's disease, chronic treatment with the compound resulted in substantial functional benefits. Treated HD mice exhibited improved motor function and an extended survival compared to untreated animals. researchgate.netnih.govresearchgate.net In the R6/2 mouse model, these improvements were demonstrated through comprehensive behavioral testing. nih.gov Similarly, in the 140CAG knock-in mice, the motor activity of treated animals was comparable to that of healthy wild-type mice. researchgate.net

In the model of anesthesia-induced cognitive deficits, functional outcomes were assessed using established behavioral tests. nih.gov Cognitive functions were evaluated using the open field test and the Morris water maze test. nih.gov The results clearly indicated that pretreatment with this compound prevented the learning and memory deficits caused by sevoflurane exposure in developing rats. nih.gov

Table 3: Functional Outcome Assessments for this compound

| Disease Model | Assessment Type | Functional Improvement | References |

|---|---|---|---|

| Huntington's Disease (R6/2 and 140CAG mouse models) | Motor Function & Survival | Improved motor performance, extended survival. | focusbiomolecules.comactivemotif.comresearchgate.netnih.govresearchgate.net |

Analysis of Biochemical and Histopathological Markers in Animal Tissues

Preclinical studies on the analogue compound 3-(1-azepanylsulfonyl)-N-(3-bromphenyl)benzamide (AK-7) have demonstrated significant effects on biochemical and histopathological markers in mouse models of Huntington's disease. Chronic administration of this SIRT2 inhibitor led to a marked reduction of aggregated mutant huntingtin, a key pathological hallmark of the disease, in the brains of treated mice. nih.gov This reduction in protein aggregation is a critical indicator of the compound's potential neuroprotective efficacy.

Furthermore, research on SIRT2 inhibitors with the sulfobenzoic acid scaffold, to which these analogues belong, has shown a direct impact on cholesterol biosynthesis pathways in neuronal cells. nih.govresearchgate.net Specifically, these inhibitors cause the cytoplasmic retention of the sterol regulatory element-binding protein-2 (SREBP-2). nih.govevitachem.com This, in turn, leads to the transcriptional downregulation of genes involved in cholesterol synthesis, resulting in decreased total cholesterol levels in primary striatal neurons and brain slices from wild-type mice. nih.govevitachem.com

In studies involving a rat model of sevoflurane-induced cognitive dysfunction, the analogue AK-7 was shown to modulate microglial activation. nih.gov Treatment with AK-7 inhibited pro-inflammatory (M1-related) markers and increased anti-inflammatory (M2-related) markers in microglia, suggesting a shift from a neuroinflammatory to a neuroprotective phenotype. nih.gov

The table below summarizes the key biochemical and histopathological findings for the analogue compound 3-(1-azepanylsulfonyl)-N-(3-bromphenyl)benzamide .

| Marker | Animal Model | Tissue | Finding |

| Aggregated Mutant Huntingtin | Huntington's Disease Mice | Brain | Reduced |

| Sterol Regulatory Element-Binding Protein-2 (SREBP-2) | In vitro neuronal models | Primary Striatal Neurons | Cytoplasmic Retention |

| Cholesterol Biosynthesis Genes | In vitro neuronal models | Primary Striatal Neurons | Transcriptional Downregulation |

| Total Cholesterol | In vitro neuronal models, wild-type mice | Primary Striatal Neurons, Brain Slices | Reduced |

| Pro-inflammatory/M1-related Microglial Markers | Rat model of sevoflurane-induced cognitive dysfunction | Brain (Hippocampus) | Inhibited |

| Anti-inflammatory/M2-related Microglial Markers | Rat model of sevoflurane-induced cognitive dysfunction | Brain (Hippocampus) | Increased |

Pharmacokinetic Profiles in Preclinical Models

Pharmacokinetic studies have been conducted on the analogue compound 3-(1-azepanylsulfonyl)-N-(3-bromphenyl)benzamide .

Brain Permeability Characteristics

Studies have consistently demonstrated that 3-(1-azepanylsulfonyl)-N-(3-bromphenyl)benzamide is a brain-permeable molecule. nih.govnih.govdovepress.com This characteristic is crucial for its potential therapeutic application in central nervous system disorders, as it allows the compound to cross the blood-brain barrier and reach its target, SIRT2, within the brain. nih.gov The ability to penetrate the brain has been a key feature highlighted in studies investigating its neuroprotective effects in models of Huntington's disease. nih.gov

Metabolic Stability Considerations

The table below provides a summary of the pharmacokinetic profile of the analogue compound 3-(1-azepanylsulfonyl)-N-(3-bromphenyl)benzamide .

| Pharmacokinetic Parameter | Finding |

| Brain Permeability | Permeable |

| Metabolic Stability | Limited |

Analytical Methodologies for Research and Development

Biochemical Assays for Enzyme Activity

Sirtuin Deacetylation Assays (e.g., SIRTAinty™ Assay)

Sirtuin deacetylation assays are designed to quantify the enzymatic activity of sirtuins and assess the inhibitory potential of compounds like 3-(1-Azepanylsulfonyl)benzamide. Sirtuins are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on various protein substrates, a process coupled with the cleavage of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) into nicotinamide and O-acetyl-ADP-ribose. sigmaaldrich.com

One common method is a homogeneous, no-wash assay that provides a direct measure of sirtuin activity. An example of this is the SIRTAinty™ assay. sigmaaldrich.com The principle of this assay is based on the detection of nicotinamide, a product generated during the sirtuin-mediated deacetylation reaction. sigmaaldrich.comsigmaaldrich.com The assay is configured in a multi-well plate format and proceeds as follows:

The sirtuin enzyme is incubated with its acetylated peptide substrate and NAD+ in the presence of the test inhibitor.

The deacetylation reaction produces nicotinamide.

A developer reagent, which includes nicotinamidase, is added. Nicotinamidase converts the nicotinamide into nicotinic acid and ammonia (B1221849). sigmaaldrich.com

A second component of the developer reagent then reacts with the generated ammonia to produce a fluorescent signal. sigmaaldrich.com

The intensity of the fluorescence is directly proportional to the amount of nicotinamide produced, and therefore to the sirtuin activity. sigmaaldrich.com

By measuring the reduction in fluorescence in the presence of an inhibitor compared to a control, the degree of inhibition can be accurately quantified. This type of assay is advantageous because it uses untagged, native peptide substrates, avoiding potential artifacts associated with fluorescently labeled substrates. sigmaaldrich.com

Determination of Half Maximal Inhibitory Concentration (IC50) Values

The half maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. It represents the concentration of an inhibitor required to reduce the activity of a specific enzyme or biological process by 50%.

To determine the IC50 value for a compound like this compound against a specific sirtuin isoform, a concentration-response experiment is conducted. nih.gov

A fixed concentration of the sirtuin enzyme, its acetylated substrate, and NAD+ are used. nih.gov

The inhibitor is added across a range of serially diluted concentrations. nih.gov

The enzymatic reaction is allowed to proceed for a set period, after which the activity is measured using a suitable deacetylation assay, such as the fluorescence-based methods described previously. nih.govmdpi.com

The resulting data, which show enzyme activity as a function of inhibitor concentration, are plotted on a semi-logarithmic graph.

This plot typically yields a sigmoidal curve, from which the IC50 value can be calculated using nonlinear regression analysis.

This value is essential for structure-activity relationship (SAR) studies, which guide the chemical optimization of inhibitor candidates to improve their potency and selectivity. mdpi.com

The following table illustrates a hypothetical data set for determining the IC50 value of an inhibitor.

| Inhibitor Concentration (nM) | % Inhibition |

| 0.1 | 5 |

| 1 | 15 |

| 10 | 48 |

| 100 | 92 |

| 1000 | 98 |

This table is for illustrative purposes only. Specific experimental data for this compound is not publicly available.

Immunological Assays for Cellular Target Engagement

While biochemical assays confirm direct enzyme inhibition, it is crucial to verify that a compound can enter cells and engage with its target in a physiological context. Immunological assays, particularly those based on Western blotting, are widely used for this purpose. researchgate.net

Quantification of Protein Acetylation Levels (e.g., α-tubulin K40 acetylation)

To assess the cellular activity of a sirtuin inhibitor, researchers measure changes in the acetylation status of known downstream protein substrates. mdpi.com For inhibitors of SIRT2, a key cytoplasmic sirtuin, a common and reliable biomarker is the acetylation of α-tubulin at lysine 40 (K40). mdpi.comcytoskeleton.com SIRT2 is a known deacetylase of α-tubulin. cytoskeleton.com Therefore, effective inhibition of SIRT2 within cells should lead to an increase in the levels of acetylated α-tubulin. mdpi.com

The methodology for quantifying this change typically involves the following steps:

Cell Treatment : Cultured cells are treated with varying concentrations of the inhibitor (e.g., this compound) or a vehicle control (like DMSO) for a specified duration.

Protein Extraction : After treatment, the cells are lysed to release their total protein content.

Quantification and Electrophoresis : The total protein concentration in each lysate is determined to ensure equal loading. The protein samples are then separated by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE). nih.gov

Western Blotting : The separated proteins are transferred from the gel to a membrane. The membrane is then probed with specific primary antibodies that recognize acetylated α-tubulin (Ac-Tubulin) and total α-tublin. nih.govnih.gov

Detection and Analysis : A secondary antibody conjugated to a fluorescent molecule or an enzyme is used to detect the primary antibodies. The signal intensity of the bands corresponding to Ac-Tubulin and total α-tubulin is captured and quantified. nih.govresearchgate.net The ratio of acetylated α-tubulin to total α-tubulin is then calculated to determine the relative increase in acetylation due to inhibitor treatment. researchgate.net

A dose-dependent increase in the ratio of acetylated to total α-tubulin provides strong evidence of cellular target engagement and functional inhibition of SIRT2. mdpi.com

Below is a representative table showing potential results from such an experiment.

| Treatment | Concentration (µM) | Acetylated α-tubulin / Total α-tubulin Ratio (Fold Change) |

| Vehicle Control | 0 | 1.0 |

| Compound X | 0.1 | 1.5 |

| Compound X | 1.0 | 3.2 |

| Compound X | 10.0 | 5.8 |

This table is for illustrative purposes only. Specific experimental data for this compound is not publicly available.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1-azapanylsulfonyl)benzamide, and how can purity be optimized during synthesis?

- Methodological Answer : The synthesis typically involves sulfonylation of benzamide derivatives using azepane sulfonyl chloride under anhydrous conditions. Key steps include:

- Reagent selection : Use triethylamine as a base to neutralize HCl byproducts and enhance reaction efficiency .

- Purification : Employ column chromatography (silica gel, methanol/dichloromethane gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

- Critical Note : Impurities often arise from incomplete sulfonylation or residual solvents. Optimize reaction time (12–16 hours) and temperature (0–5°C) to minimize side products.

Q. How can researchers validate the structural integrity of 3-(1-azepanylsulfonyl)benzamide post-synthesis?

- Methodological Answer : Use a combination of:

- Spectroscopic techniques :

- NMR : Confirm the presence of the azepane ring (δ 1.5–2.0 ppm for methylene protons) and sulfonamide group (δ 3.3–3.5 ppm for S–N coupling) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 307.12 for C₁₃H₁₈N₂O₃S) .

- Elemental analysis : Compare experimental vs. theoretical values for C, H, N, and S to confirm stoichiometry (e.g., C: 50.36%, H: 5.63%, N: 9.15%) .

Advanced Research Questions

Q. How do reaction conditions influence the mechanistic pathway of this compound in copper-mediated C–H activation reactions?

- Methodological Answer : Mechanistic divergence depends on:

- Acid/base conditions : Under basic conditions, directed C–H activation via organometallic intermediates dominates, while acidic conditions favor single-electron-transfer (SET) pathways. Validate using:

- EPR spectroscopy : Detect Cu(II)/Cu(III) intermediates in SET mechanisms .

- DFT calculations : Compare energy barriers for organometallic vs. radical pathways .

Q. What experimental strategies resolve discrepancies between in vitro and in vivo efficacy of this compound as a SIRT2 inhibitor?

- Methodological Answer : Address contradictions by:

- Model systems : Use transgenic mice (e.g., APP/PS1 for Alzheimer’s) to replicate human SIRT2 expression levels, as cell lines may lack relevant cofactors .

- Pharmacokinetic profiling : Measure blood-brain barrier penetration via LC-MS/MS and correlate with dose-response curves in vivo .

Q. How can computational modeling guide the optimization of this compound derivatives for enhanced target selectivity?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to predict binding poses in SIRT2 vs. SIRT1 active sites. Prioritize derivatives with hydrogen bonds to Glu115 (SIRT2-specific) .

- MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories to identify residues critical for selectivity (e.g., Phe96 in SIRT2) .

- Validation : Synthesize top candidates and test selectivity via enzymatic assays (SIRT1 vs. SIRT2 inhibition ratios).

Data Interpretation and Contradiction Management

Q. How should researchers interpret conflicting data on the neuroprotective effects of this compound in different Aβ models?

- Methodological Answer :

- Model-specific factors : Aβ1-42 oligomers vs. plaques may differentially activate microglial SIRT2 pathways. Use Western blotting to quantify SIRT2 expression in each model .

- Dose optimization : Perform time-course studies to identify therapeutic windows (e.g., 10 mg/kg in transgenic mice vs. 50 µM in primary neurons) .

- Resolution : Cross-validate findings using orthogonal assays (e.g., Morris water maze for cognitive function and immunohistochemistry for Aβ clearance).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.